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Compound of Interest

Compound Name: 4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of
4-Amino-2,6-dimethoxypyrimidine (CAS No: 3289-50-7), a key intermediate in the synthesis
of various pharmaceuticals. This document outlines the fundamental physicochemical
properties, predicted mass spectral fragmentation patterns under electron ionization (EI) and
electrospray ionization (ESI), and detailed experimental protocols for its analysis via Gas
Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass
Spectrometry (LC-MS). The information presented herein is intended to serve as a valuable
resource for researchers and professionals engaged in the characterization and quantification
of this compound.

Introduction

4-Amino-2,6-dimethoxypyrimidine is a substituted pyrimidine with a molecular weight of
155.15 g/mol and an empirical formula of CeHaN30O2.[1] Its chemical structure plays a crucial
role in its application as a building block in medicinal chemistry. Understanding its behavior
under mass spectrometric analysis is essential for its identification, characterization, and
quantification in various matrices. While specific historical mass spectral data from early
studies were not readily accessible, this guide provides a detailed analysis based on the
fragmentation patterns of structurally similar compounds and general principles of mass
spectrometry.
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Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2,6-dimethoxypyrimidine is

presented in Table 1.

Table 1. Physicochemical Properties of 4-Amino-2,6-dimethoxypyrimidine

Property Value Reference
CAS Number 3289-50-7 [1]
Molecular Formula CeHoN3O2 [1]
Molecular Weight 155.15 g/mol [1]
Appearance White to off-white crystalline
powder

Melting Point 149-152 °C [1]
Solubility Soluble in methanol [1]

Mass Spectrometry Data and Fragmentation
Patterns

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge
ratio (m/z) of its molecular ion and fragment ions. The fragmentation pattern is dependent on

the ionization technique employed.

Predicted Electron lonization (El) Mass Spectrum

Under electron ionization, 4-Amino-2,6-dimethoxypyrimidine is expected to produce a
prominent molecular ion peak ([M]*) at m/z 155. The primary fragmentation pathways are
predicted to involve the loss of a methyl radical (*CHs) from one of the methoxy groups,
followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). A plausible
fragmentation pattern is detailed in Table 2.

Table 2: Predicted EI-MS Fragmentation Data for 4-Amino-2,6-dimethoxypyrimidine
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Relative Intensity

m/z Predicted Assignment .
(Predicted)

155 [M]* High

140 [M - «CHs]* Moderate
[M - <CHs - N2]* or [M -

126 Moderate
C2HsN]*

112 [M - +CHs - COJ* Moderate

97 [M - 2x(sCHs) - HCN]* Low

84 [CaHaN20]* Low

69 [CsH3N2]* Low

Predicted Electrospray lonization (ESI) Mass Spectrum

In positive-ion ESI-MS, 4-Amino-2,6-dimethoxypyrimidine is expected to be readily

protonated to form the [M+H]* ion at m/z 156. Tandem mass spectrometry (MS/MS) of this

precursor ion would likely reveal fragmentation pathways involving the loss of neutral

molecules such as ammonia (NHs), methanol (CHsOH), and formaldehyde (CH20). Based on
the fragmentation of the isomeric compound 2-Amino-4,6-dimethoxypyrimidine, key fragment
ions are predicted as shown in Table 3.

Table 3: Predicted ESI-MS/MS Fragmentation Data for 4-Amino-2,6-dimethoxypyrimidine

([M+H]* at m/z 156)

Precursor lon (m/z)

Fragment lon (m/z)

Predicted Neutral Loss

156 141 *CHs
156 139 NHs
156 125 CHsOH
141 113 CO

125 97 CO
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Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometric
data. The following sections provide generalized protocols for the analysis of 4-Amino-2,6-
dimethoxypyrimidine by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

GC-MS is a suitable technigue for the analysis of volatile and thermally stable compounds.

4.1.1. Sample Preparation

Prepare a stock solution of 4-Amino-2,6-dimethoxypyrimidine in a volatile organic solvent
such as methanol or acetonitrile at a concentration of 1 mg/mL.

Perform serial dilutions to obtain working standards in the range of 1-100 pg/mL.
4.1.2. GC-MS Instrumentation and Conditions

e Gas Chromatograph: Agilent 7890B GC or equivalent.

o Mass Spectrometer: Agilent 5977B MSD or equivalent.

« Injector: Split/splitless inlet, operated in splitless mode.

e Injector Temperature: 250 °C.

e Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent non-polar capillary

column.
o Carrier Gas: Helium at a constant flow of 1 mL/min.
e Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 minutes.

o Ramp: 15 °C/min to 280 °C.
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o Hold: 5 minutes at 280 °C.

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those

that are not amenable to GC-MS.

4.2.1. Sample Preparation

Prepare a stock solution of 4-Amino-2,6-dimethoxypyrimidine in a mixture of water and
acetonitrile (1:1, v/v) at a concentration of 1 mg/mL.

Perform serial dilutions with the mobile phase to obtain working standards in the range of 1-
1000 ng/mL.

4.2.2. LC-MS/MS Instrumentation and Conditions

Liguid Chromatograph: Agilent 1290 Infinity Il LC or equivalent.

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 pum) or equivalent reversed-phase
column.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:
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0-1 min: 5% B.

[e]

1-5 min: 5% to 95% B.

(¢]

5-7 min: 95% B.

[¢]

o 7.1-9 min: 5% B (re-equilibration).
o Flow Rate: 0.4 mL/min.
e Column Temperature: 40 °C.
* Injection Volume: 5 pL.
¢ lonization Mode: Electrospray lonization (ESI), positive ion mode.
e Gas Temperature: 300 °C.
e Gas Flow: 8 L/min.
e Nebulizer Pressure: 45 psi.
e Sheath Gas Temperature: 350 °C.
e Sheath Gas Flow: 11 L/min.
o Capillary Voltage: 3500 V.
e MS/MS Transitions:
o Precursor lon: m/z 156.
o Product lons: Monitor m/z 141, 139, 125 (quantifier and qualifiers).

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and
implementation of the analytical methods.
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Caption: Workflow for GC-MS analysis.
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Caption: Workflow for LC-MS/MS analysis.
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Caption: Predicted ESI-MS/MS fragmentation.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior
of 4-Amino-2,6-dimethoxypyrimidine. The predicted fragmentation patterns and detailed
experimental protocols for both GC-MS and LC-MS serve as a starting point for method
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development and routine analysis. The provided workflows and diagrams offer a clear visual
representation of the analytical processes. While the specific historical mass spectral data
remains a subject for further investigation, the information compiled in this guide equips
researchers and drug development professionals with the necessary knowledge to effectively
analyze this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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